3-Methylpentane-1,2,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpentane-1,2,5-triol is an organic compound with the molecular formula C6H14O3. It is a triol, meaning it contains three hydroxyl (-OH) groups. This compound is known for its unique structure, which includes a methyl group attached to the third carbon of a pentane chain, with hydroxyl groups on the first, second, and fifth carbons. It is used in various chemical and industrial applications due to its reactivity and functional properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylpentane-1,2,5-triol can be synthesized through several methods. One common synthetic route involves the reduction of 3-methylpentane-1,2,5-trione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of 3-methylpentane-1,2,5-trione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the trione to the triol .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylpentane-1,2,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium, CrO3 in acidic conditions.
Reduction: NaBH4 or LiAlH4 in an inert solvent like THF.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 3-methylpentane-1,2,5-trione or corresponding carboxylic acids.
Reduction: Formation of 3-methylpentane.
Substitution: Formation of 3-methylpentane-1,2,5-trihalides.
Wissenschaftliche Forschungsanwendungen
3-Methylpentane-1,2,5-triol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals, resins, and coatings
Wirkmechanismus
The mechanism of action of 3-Methylpentane-1,2,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. In metabolic pathways, the compound can be oxidized or reduced, participating in energy production and biosynthesis processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylpentane-1,3,5-triol: Similar structure but with hydroxyl groups on the first, third, and fifth carbons.
2-Methylpentane-1,2,4-triol: Similar structure but with a methyl group on the second carbon and hydroxyl groups on the first, second, and fourth carbons.
Uniqueness
3-Methylpentane-1,2,5-triol is unique due to its specific arrangement of hydroxyl groups and the presence of a methyl group on the third carbon. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
72692-98-9 |
---|---|
Molekularformel |
C6H14O3 |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
3-methylpentane-1,2,5-triol |
InChI |
InChI=1S/C6H14O3/c1-5(2-3-7)6(9)4-8/h5-9H,2-4H2,1H3 |
InChI-Schlüssel |
XCUKPLKWHIBYLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCO)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.